molecular formula C18H23FN2O2S B5183558 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone

1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone

Cat. No. B5183558
M. Wt: 350.5 g/mol
InChI Key: CDOYPNAMHNOLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as TFP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidinone derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone exerts its effects through its interaction with various receptors in the body, including the mu-opioid receptor and the delta-opioid receptor. It has been shown to activate these receptors, leading to a variety of biochemical and physiological responses. 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have a range of biochemical and physiological effects, including analgesia (pain relief), sedation, and respiratory depression. It has also been shown to have an effect on the cardiovascular system, including changes in blood pressure and heart rate. 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have a high affinity for the mu-opioid receptor, which is responsible for many of its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for researchers studying the effects of opioids on the body. However, one limitation of 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its potential for abuse, which can make it difficult to work with in certain settings. Additionally, 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have a relatively short half-life, which can make it challenging to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One area of interest is the development of new opioid receptor agonists that have improved selectivity and fewer side effects. Additionally, researchers are exploring the potential use of 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in the treatment of various medical conditions, including pain management and addiction. Finally, there is ongoing research into the mechanisms of action of 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone and other opioid receptor agonists, which could lead to new insights into the function of these receptors in the body.

Synthesis Methods

The synthesis of 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone can be achieved through a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This compound is then reacted with N-methylpiperidinone to form the desired piperidinone derivative.

Scientific Research Applications

1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been used in a wide range of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. One of the most common uses of 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is in the study of opioid receptors, which are involved in pain management and addiction. 1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to be a potent agonist of the mu-opioid receptor, making it a valuable tool for researchers studying the effects of opioids on the body.

properties

IUPAC Name

1-[2-(3-fluorophenyl)ethyl]-5-(thiomorpholine-4-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S/c19-16-3-1-2-14(12-16)6-7-21-13-15(4-5-17(21)22)18(23)20-8-10-24-11-9-20/h1-3,12,15H,4-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYPNAMHNOLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCSCC2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone

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